molecular formula C10H10O4 B037991 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid CAS No. 112579-43-8

3-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid

Cat. No. B037991
CAS RN: 112579-43-8
M. Wt: 194.18 g/mol
InChI Key: ZPTMWVDSVJOEEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of research due to their interesting chemical properties and potential applications. For instance, Gao et al. (2011) described a facile and inexpensive synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives through a one-pot reaction, highlighting the versatility of benzofuran compounds in chemical synthesis (Gao, Liu, Jiang, & Li, 2011). Additionally, Huang et al. (2019) reported the Lewis Acid-Catalyzed Synthesis of Benzofurans and Tetrahydrobenzofurans from Acrolein Dimer and 1,3-Dicarbonyl Compounds, providing insights into the synthesis of benzofuran derivatives using catalytic methods (Huang, Xu, Liu, Chen, & Gu, 2019).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is crucial for their chemical behavior and potential applications. Choi et al. (2008) investigated the molecular structure of 2-(6,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, demonstrating the impact of substituents on the benzofuran ring system and highlighting the intermolecular interactions that stabilize the molecular structure (Choi, Seo, Son, & Lee, 2008).

Chemical Reactions and Properties

Benzofuran compounds undergo various chemical reactions, contributing to their diverse chemical properties. The study by Sagaama et al. (2020) on the structural and spectroscopic properties of benzofuran-carboxylic acids derivatives provides insight into the reactivity of these compounds, including their interactions and potential biological activities (Sagaama, Noureddine, Brandán, Jarczyk-Jedryka, Flakus, Ghalla, & ISSAOUI, 2020).

Scientific Research Applications

Biological Activities and Chemical Synthesis

3-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid belongs to the class of compounds known as benzofurans, which are recognized for their diverse biological activities. The structural uniqueness of benzofurans allows for a wide range of biological applications, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. Their potential as natural drug lead compounds has garnered attention for benzofurans in pharmaceutical and chemical research. Recent discoveries in benzofuran derivatives show promise in treating diseases like hepatitis C and cancer, highlighting the importance of novel methods for constructing benzofuran rings to develop complex derivatives with significant biological activities (Miao et al., 2019).

Anticancer Research

In the quest for novel anticancer agents, the Knoevenagel condensation reaction plays a crucial role. This reaction facilitates the creation of α, β-unsaturated ketones/carboxylic acids, serving as a foundation for developing biologically active molecules. Recent advancements have demonstrated the anticancer potential of products derived from this reaction, targeting various cancer biomarkers with significant efficacy. This showcases the critical role of structural and functional diversification in drug discovery, particularly in oncology (Tokala et al., 2022).

Environmental and Atmospheric Chemistry

Benzofuran derivatives also play a role in environmental chemistry, particularly in the analysis of atmospheric aerosols. Studies on dicarboxylic acids and related compounds in aerosols have shed light on their molecular distributions, sources, and formation pathways. This research is vital for understanding the impact of organic pollutants on climate and air quality, with specific focus on the processes leading to the formation of oxalic acid and its role in the atmospheric oxidation chain (Kawamura & Bikkina, 2016).

Biocatalyst Inhibition and Industrial Applications

The study of carboxylic acids extends into biotechnology, where their inhibitory effects on microbial biocatalysts are of significant interest. Understanding how carboxylic acids, such as those produced in fermentation processes, inhibit microbes like Escherichia coli and Saccharomyces cerevisiae can inform strategies to enhance microbial robustness. This knowledge is crucial for improving the yield and efficiency of biorenewable chemicals production, highlighting the interplay between microbial metabolism and product toxicity (Jarboe et al., 2013).

properties

IUPAC Name

3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-5-8-6(11)3-2-4-7(8)14-9(5)10(12)13/h2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTMWVDSVJOEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C(=O)CCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359095
Record name 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid

CAS RN

112579-43-8
Record name 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.